4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine
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Overview
Description
4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-methylphenyl group. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the 2-chloro-4-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methylbenzylamine with a suitable ketone or aldehyde can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of biological pathways. The chloro and methyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic structure without the chloro and methyl substitutions.
2-Chloropyrrolidine: Similar structure but lacks the methyl group.
4-Methylpyrrolidine: Similar structure but lacks the chloro group.
Uniqueness
4-(2-Chloro-4-methylphenyl)pyrrolidin-3-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(2-chloro-4-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H15ClN2/c1-7-2-3-8(10(12)4-7)9-5-14-6-11(9)13/h2-4,9,11,14H,5-6,13H2,1H3 |
InChI Key |
UZPNDQZCDZENOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2N)Cl |
Origin of Product |
United States |
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